Oxolane-2-carbonyl chloride

Catalog No.
S708546
CAS No.
52449-98-6
M.F
C5H7ClO2
M. Wt
134.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxolane-2-carbonyl chloride

CAS Number

52449-98-6

Product Name

Oxolane-2-carbonyl chloride

IUPAC Name

oxolane-2-carbonyl chloride

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

InChI

InChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2

InChI Key

DVCFNCQPOANJGU-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)Cl

Canonical SMILES

C1CC(OC1)C(=O)Cl

Synthesis of Terazosin:

THF-2-COCl serves as a key intermediate in the synthesis of Terazosin, an alpha-1 adrenergic receptor antagonist medication used to treat benign prostatic hyperplasia (BPH) and hypertension [, ]. The specific role of THF-2-COCl involves the formation of a crucial carbon-carbon bond within the Terazosin molecule [].

Exploration of New Organic Reactions:

Due to its reactivity, THF-2-COCl is employed in the exploration and development of novel organic reactions. Researchers have utilized THF-2-COCl in studies investigating:

  • Acylation reactions: These reactions involve the introduction of an acyl group (R-CO-) onto a molecule. THF-2-COCl acts as an acylating agent, reacting with various nucleophiles to form new carbon-oxygen bonds [].
  • Cyclization reactions: THF-2-COCl can participate in cyclization reactions, where a linear molecule is transformed into a cyclic structure. This property makes it valuable for the synthesis of complex organic molecules with specific ring structures [].

Studies on Chirality:

THF-2-COCl exists in both chiral forms, meaning its molecules are non-superimposable mirror images. Researchers utilize these enantiomers (stereoisomers) to study the impact of chirality on various chemical processes, such as:

  • Asymmetric catalysis: In asymmetric catalysis, one enantiomer of a molecule acts as a catalyst, selectively promoting the formation of one enantiomer of a product molecule. THF-2-COCl derivatives can be employed in the development of new asymmetric catalysts [].
  • Enantioselective reactions: These reactions produce a specific enantiomer of a product molecule in excess. Studies with chiral THF-2-COCl derivatives can provide insights into the mechanisms and factors influencing enantioselectivity in organic reactions [].

Oxolane-2-carbonyl chloride, also known as tetrahydrofuranyl-2-carbonyl chloride, is an organic compound with the molecular formula C5_5H7_7ClO2_2. It features a carbonyl group adjacent to an oxolane ring, making it a derivative of tetrahydrofuran. This compound is typically a colorless to pale yellow liquid that is sensitive to moisture and can hydrolyze in the presence of water, forming ethylene glycol and formaldehyde . Oxolane-2-carbonyl chloride serves as a versatile intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

THFC is a corrosive and lachrymatory (tear-inducing) liquid. It reacts exothermically with water, releasing hydrochloric acid fumes. Here are some safety concerns:

  • Skin and eye contact: Causes severe irritation and burns.
  • Inhalation: Can irritate the respiratory tract.
  • Flammability: Flammable liquid.

  • Hydrolysis: In the presence of water, it undergoes hydrolysis to yield oxolane-2-carboxylic acid.
  • Nucleophilic Addition: The carbonyl group can react with nucleophiles such as amines or alcohols, forming corresponding amides or esters.
  • Acylation Reactions: It can act as an acylating agent, introducing the carbonyl functionality into various substrates.

These reactions highlight its utility in synthesizing more complex molecules.

While specific biological activities of oxolane-2-carbonyl chloride are not extensively documented, compounds containing carbonyl functionalities often exhibit significant biological properties. For instance, derivatives of oxolane are known to have antimicrobial and antifungal activities. The reactivity of the carbonyl group allows for modifications that may enhance biological activity, making it a candidate for further pharmacological studies .

The synthesis of oxolane-2-carbonyl chloride can be achieved through several methods:

  • Reaction with Thionyl Chloride: One common method involves treating oxolane-2-carboxylic acid with thionyl chloride. This reaction typically yields oxolane-2-carbonyl chloride in good yields .
  • Acid Chloride Formation: Oxolane can also be converted into its corresponding acid chloride by reacting with oxalyl chloride under controlled conditions.
  • Electrochemical Methods: Some studies have explored electrochemical fluorination of esters derived from oxolane, which can lead to the formation of various derivatives, including oxolane-2-carbonyl chloride .

Oxolane-2-carbonyl chloride is primarily used as an intermediate in organic synthesis. Its applications include:

  • Pharmaceutical Synthesis: It serves as a building block for various drugs due to its ability to introduce functional groups into larger molecular frameworks.
  • Agrochemical Production: Similar to its role in pharmaceuticals, it is utilized in the synthesis of agrochemicals.
  • Polymer Chemistry: The compound can be employed in the production of polyesters and other polymeric materials due to its reactive carbonyl group .

Several compounds are structurally similar to oxolane-2-carbonyl chloride, each exhibiting unique properties and applications:

Compound NameMolecular FormulaKey Features
TetrahydrofuranC4_4H8_8OSolvent; precursor for polymers; cyclic ether
Tetrahydrofuran-2-carbonyl chlorideC5_5H7_7ClO2_2Intermediate for synthesis; reactive carbonyl group
1,3-DioxolaneC3_3H6_6O2_2Used as a solvent; less reactive than carbonyl chlorides
1,4-DioxaneC4_4H8_8O2_2Stable; used as a solvent; less reactive
TetrahydropyranC5_5H10_10ORelated cyclic ether; used in organic synthesis

Oxolane-2-carbonyl chloride distinguishes itself through its reactivity due to the presence of both a cyclic ether structure and a carbonyl group. This dual functionality allows it to participate in diverse

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (66.67%): Combustible liquid [Warning Flammable liquids];
H290 (33.33%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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